Dl-Phenylalanine

Catalog No.
S793363
CAS No.
63-91-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dl-Phenylalanine

CAS Number

63-91-2

Product Name

Dl-Phenylalanine

IUPAC Name

2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

N-methyl-D-asparticacid;NMDA;6384-92-5;N-Methyl-D-aspartate;N-Methylaspartate;NmethylDaspartate;N-Methylasparticacid;N-Me-D-Asp-OH;(R)-2-(Methylamino)succinicacid;(2R)-2-(methylamino)butanedioicacid;D-Asparticacid,N-methyl-;CHEMBL291278;CHEBI:31882;n-methyl-d-asparticacid(nmda);HOKKHZGPKSLGJE-GSVOUGTGSA-N;N-Methyl-D-asparticAcid,Hydrate;BRN1724431;Asparticacid,N-methyl-;SMR000326806;2-Methylamino-succinicacid;n-methyl-

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

The exact mass of the compound Phenylalanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 77° f (ntp, 1992)26900 mg/l (at 25 °c)0.13 minsoluble in ethanol, ethyl ether, benzene, acidvery slightly sol in methanol, ethanolsolubility in water (g/l): 19.8 at 0 °c; ... 44.3 at 50 °c; 66.2 at 75 °c; 99.0 at 100 °cin water, 2.64x10+4 mg/l at 25 °c26.9 mg/mlsoluble in water; slightly soluble in dilute mineral acid and alkali hydroxide solutionsslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Synthesis and Metabolism:

  • Measuring Protein Breakdown: Phenylalanine's "flux" (rate of movement) reflects whole-body protein breakdown, particularly in tissues that don't convert it to another amino acid, tyrosine . This allows researchers to assess protein turnover and metabolism in various physiological conditions.

Neuroscience and Neurotransmitter Production:

  • Precursor for Neurotransmitters: Phenylalanine serves as a building block for essential neurotransmitters like dopamine, norepinephrine, and epinephrine. Studying its metabolism and interaction with enzymes involved in its conversion helps researchers understand neurotransmitter function and its role in brain health and behavior .

Nutrition and Dietary Research:

  • Essential Amino Acid: As an essential amino acid, the body cannot synthesize phenylalanine and must obtain it from dietary sources. Studying its dietary requirements and impact on metabolism is crucial in understanding human nutrition and developing optimal dietary recommendations .

Skin Health and Vitiligo Treatment:

  • Melanin Production: Phenylalanine may stimulate melanin production, the pigment responsible for skin color. Research suggests its potential benefits in treating vitiligo, a skin condition characterized by white patches due to melanin deficiency . However, further research is needed to confirm its efficacy and establish optimal treatment protocols.

Plant Pathology and Postharvest Disease Control:

  • Inducing Disease Resistance: Studies show that applying phenylalanine to fruits pre- or post-harvest can activate their defense mechanisms, making them more resistant to fungal pathogens responsible for postharvest decay . This suggests its potential as an eco-friendly alternative to synthetic fungicides in preserving fruits during storage and transportation.

Animal and Aquatic Physiology:

  • Immune Function: Research indicates that phenylalanine may influence immune response in various organisms. Studies in mice and fish suggest it can enhance immune function and improve resistance to infections . However, further investigation is needed to fully understand its immunomodulatory effects and potential applications.

L-Phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. It plays a critical role in protein synthesis and serves as a precursor for several important biomolecules, including dopamine, norepinephrine, and melanin. L-Phenylalanine was first isolated in 1881 from lupine seedlings and is found in various dietary sources such as meat, fish, eggs, dairy products, and certain legumes .

Within the body. One of its primary metabolic pathways involves its conversion to L-Tyrosine through the enzyme phenylalanine hydroxylase. This reaction is crucial for the synthesis of catecholamines—neurotransmitters that include dopamine and norepinephrine .

Additionally, L-Phenylalanine can be oxidized to form phenylpyruvic acid, which can subsequently be converted into benzaldehyde under specific conditions involving metal ions like copper . The chemical reaction can be summarized as follows:

  • Conversion to Tyrosine:
    L Phenylalanine+O2Phenylalanine HydroxylaseL Tyrosine\text{L Phenylalanine}+\text{O}_2\xrightarrow{\text{Phenylalanine Hydroxylase}}\text{L Tyrosine}
  • Oxidation to Benzaldehyde:
    Phenylpyruvic Acid+Cu2+Benzaldehyde+Other Products\text{Phenylpyruvic Acid}+\text{Cu}^{2+}\rightarrow \text{Benzaldehyde}+\text{Other Products}

L-Phenylalanine is vital for various biological functions. It contributes to the production of neurotransmitters that regulate mood, alertness, and cognitive functions. Deficiency in L-Phenylalanine can lead to neurological disorders, while excess levels can cause phenylketonuria (PKU), a genetic disorder that results in toxic accumulation of phenylalanine in the body .

Moreover, L-Phenylalanine has been studied for its potential antidepressant effects due to its role in neurotransmitter synthesis. Some studies suggest that supplementation may help alleviate symptoms of depression .

L-Phenylalanine can be synthesized through various methods:

  • Microbial Fermentation: Utilizes microorganisms such as Corynebacterium glutamicum to produce L-Phenylalanine from glucose or other substrates.
  • Chemical Synthesis: Various chemical routes exist, including the Strecker synthesis, where phenylacetaldehyde reacts with ammonia and hydrogen cyanide.
  • Enzymatic Methods: Enzymatic conversion of simpler precursors using specific enzymes like phenylalanine ammonia lyase has been explored for producing L-Phenylalanine .

L-Phenylalanine has several applications across different fields:

  • Nutritional Supplements: Often used in dietary supplements aimed at enhancing mood and cognitive function.
  • Pharmaceuticals: Serves as a precursor for drugs that target neurotransmitter systems.
  • Food Industry: Used as a flavor enhancer and is also involved in protein fortification of food products .

Research has indicated that L-Phenylalanine interacts with various substances:

  • Medications: Can influence the efficacy of certain antidepressants by affecting neurotransmitter levels.
  • Nutritional Components: Interactions with other amino acids can affect absorption rates and metabolic pathways.
  • Genetic Disorders: Individuals with PKU must avoid high-phenylalanine foods due to their inability to metabolize this amino acid effectively .

Several compounds are structurally or functionally similar to L-Phenylalanine:

CompoundStructure SimilarityKey Functions
L-TyrosineDerived from L-PhenylalaninePrecursor for dopamine and thyroid hormones
TryptophanAromatic amino acidPrecursor for serotonin
L-DopaHydroxylated form of TyrosinePrecursor for dopamine
PhenylethylamineMetabolite of L-PhenylalanineNeurotransmitter involved in mood regulation

Uniqueness of L-Phenylalanine

L-Phenylalanine is unique among these compounds due to its essential nature; it cannot be synthesized by the human body and must be obtained through diet. Additionally, its direct role in synthesizing neurotransmitters distinguishes it from other amino acids that may not have such a direct impact on mood regulation.

L-phenylalanine biosynthesis in plants occurs through two distinct pathways that have evolved to meet the complex metabolic demands of these organisms [2]. The shikimate pathway provides the fundamental carbon skeleton, with chorismate serving as the critical branch point that determines the ultimate fate of carbon flux toward aromatic amino acid production [1]. Approximately 20-30% of photosynthetically fixed carbon is directed through the phenylalanine biosynthetic machinery, making it one of the most significant metabolic pathways in plant physiology [2].

Arogenate Pathway in Plastids

The arogenate pathway represents the primary route for L-phenylalanine biosynthesis in plant plastids, accounting for the majority of amino acid production under normal physiological conditions [2] [9]. This pathway proceeds through the sequential conversion of chorismate to prephenate via chorismate mutase, followed by transamination to form arogenate through prephenate aminotransferase, and finally decarboxylation and dehydration by arogenate dehydratase to yield L-phenylalanine [7] [30].

The plastidial localization of this pathway creates a spatially distinct compartment for aromatic amino acid biosynthesis, separate from the cytosolic machinery responsible for phenylpropanoid metabolism [12]. This compartmentalization necessitates sophisticated transport mechanisms to export L-phenylalanine from plastids to meet cytosolic demands for secondary metabolite production [11].

Chorismate Mutase Isoenzymes

Chorismate mutase isoenzymes catalyze the committed step in aromatic amino acid biosynthesis, converting chorismate to prephenate in a pericyclic reaction that represents the only known naturally occurring example of such a mechanism [6]. Plant chorismate mutases exhibit complex regulatory properties, with different isoforms displaying varying sensitivities to allosteric effectors and feedback inhibition patterns [33].

The kinetic characteristics of chorismate mutase isoenzymes demonstrate sophisticated regulatory mechanisms. Wild-type yeast chorismate mutase exhibits a sigmoidal saturation curve with a catalytic constant of approximately 300 reciprocal seconds, but shows marked sensitivity to tyrosine inhibition and tryptophan activation [33]. In the absence of effectors, the enzyme reaches half-maximal activity at approximately 4 millimolar substrate concentration, whereas tryptophan activation reduces this requirement to 0.5 millimolar [33]. Tyrosine inhibition dramatically shifts the half-saturation constant to an estimated 10-20 millimolar range [33].

Mutational analysis has revealed that single amino acid substitutions can profoundly alter the allosteric behavior of chorismate mutase isoenzymes [33]. Mutations at position 226 in yeast chorismate mutase demonstrate that every decrease in substrate affinity in the unliganded state corresponds to even more prominent reductions in tyrosine sensitivity, leading to rapid disappearance of feedback inhibition [33]. The most dramatic effects are observed with isoleucine and arginine substitutions, which completely eliminate cooperative binding behavior [33].

Prephenate Aminotransferase Mechanisms

Prephenate aminotransferase catalyzes the conversion of prephenate to arogenate using glutamate as the amino donor, representing a critical step in the arogenate pathway [7] [32]. This enzyme exhibits remarkable substrate specificity, with kinetic parameters that have been extensively characterized across multiple plant species [32] [35].

Biochemical analysis of prephenate aminotransferase from cell cultures reveals exceptional substrate specificity, making it the most selective prephenate aminotransferase described from any biological source [32]. The enzyme demonstrates optimal activity with glutamate and aspartate as amino donor substrates, with no detectable activity using other amino acids [32]. Substrate inhibition occurs at prephenate concentrations exceeding 1 millimolar, an effect that can be counteracted by increasing glutamate concentrations [32].

The kinetic mechanism of prephenate aminotransferase displays unique characteristics including an unusually high temperature optimum of 70 degrees Celsius and remarkable stability when stored with pyridoxal 5'-phosphate, ethylenediaminetetraacetic acid, and glycerol [32]. The enzyme requires specific protectants for long-term stability, distinguishing it from other aromatic aminotransferases that do not require these stabilizing agents [32].

Table 1: Kinetic Parameters of Plant Prephenate Aminotransferases

SpeciesSubstrateKm (mM)Vmax (pkat/mg)kcat/Km (mM⁻¹s⁻¹)Reference
Petunia hybridArogenate179.0 ± 15.56,234 ± 9121.5 [36]
Petunia hybridArogenate66.7 ± 10.2-18.5 [36]
Petunia hybridArogenate48.8 ± 7.2-4.0 [36]
Cell culturePrephenate0.5-1.0-- [32]

Three distinct classes of aminotransferases have evolved prephenate aminotransferase functionality through independent evolutionary events [35]. The first class, represented by aromatic amino acid aminotransferases, maintains high specificity toward aspartate and glutamate while being unable to transaminate aromatic keto acids [35]. The second class, branched-chain amino acid aminotransferases, demonstrates broader substrate specificity and can transfer amino groups to phenylpyruvate and 4-hydroxyphenylpyruvate, though with specificity constants ten times lower than for prephenate [35]. The third class, aminotransferases, shows exclusive specificity for prephenate among the tested keto acid substrates [35].

Cytosolic Phenylpyruvate Pathway

The cytosolic phenylpyruvate pathway represents an alternative route for L-phenylalanine biosynthesis that operates parallel to the plastidial arogenate pathway [2] [10]. This microbial-like pathway has been definitively demonstrated in plants, with flux through this route increasing when the entry point to the arogenate pathway becomes limiting [2] [10]. The discovery of this pathway revealed unexpected complexity in plant aromatic amino acid metabolism and uncovered novel targets for metabolic engineering [2].

Unlike the plastidial arogenate pathway, the cytosolic phenylpyruvate pathway utilizes a unique aminotransferase that links the coordinated catabolism of tyrosine to serve as the amino donor, thereby interconnecting the extra-plastidial metabolism of these aromatic amino acids [10]. This pathway splits from the plastidial arogenate pathway at chorismate rather than at prephenate as originally hypothesized [9] [16].

Chorismate Mutase/Prephenate Dehydratase Dynamics

The cytosolic phenylpyruvate pathway employs a cytosolic chorismate mutase that directs carbon flux toward cytosolic L-phenylalanine production [9] [16]. This enzyme demonstrates distinct kinetic properties compared to its plastidial counterparts and plays a crucial role in determining the distribution of carbon flux between the two biosynthetic pathways [11].

Bifunctional chorismate mutase/prephenate dehydratase enzymes exhibit sophisticated catalytic mechanisms that integrate two sequential reactions within a single polypeptide chain [20] [23]. These enzymes possess distinct domains for chorismate mutase and prephenate dehydratase activities, enabling efficient channeling of metabolic intermediates [20] [24]. The structural organization of these bifunctional proteins creates spatial proximity between active sites, facilitating substrate channeling and preventing intermediate diffusion [18].

The allosteric regulation of chorismate mutase/prephenate dehydratase complexes involves sophisticated conformational changes that modulate enzyme activity in response to metabolic demands [18]. Crystal structure analysis reveals that these enzymes exist as tetramers composed of dimer-of-dimers arrangements, with each dimer functioning as a basic catalytic unit [18]. The enzyme transitions between open and closed conformations upon effector binding, with phenylalanine binding inducing conformational changes that reduce active site accessibility [18].

Prephenate dehydratase activity within these bifunctional complexes demonstrates distinct regulatory properties compared to monofunctional enzymes [19]. The enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, with carboxyl and hydroxide groups being eliminated as carbon dioxide and water [19]. Cytoplasmic localization of this activity has been confirmed through subcellular fractionation studies [19].

Table 2: Kinetic Parameters of Bifunctional Chorismate Mutase/Prephenate Dehydratase Enzymes

OrganismActivityKm (μM)kcat (s⁻¹)Temperature Optimum (°C)Reference
Saccharomyces cerevisiaeChorismate mutase4000300- [33]
Saccharomyces cerevisiaeChorismate mutase500*300- [33]
Staphylococcus aureusPrephenate dehydratase--- [18]
Chlorobium tepidumPrephenate dehydratase--- [18]

*In presence of tryptophan activator

Phenylpyruvate Aminotransferase Localization

Phenylpyruvate aminotransferase represents the final enzymatic step in the cytosolic phenylpyruvate pathway, catalyzing the conversion of phenylpyruvate to L-phenylalanine [10] [13]. This enzyme exhibits unique subcellular localization patterns and substrate specificity profiles that distinguish it from related aminotransferases [13] [16].

The cytosolic localization of phenylpyruvate aminotransferase has been confirmed through multiple experimental approaches, including subcellular fractionation and transient expression studies [11] [13]. Downregulation of this enzyme in transgenic petunia plants results in significant decreases in L-phenylalanine levels and emission of phenylalanine-derived volatiles, demonstrating its physiological importance [11] [13].

Biochemical characterization of phenylpyruvate aminotransferase reveals its ability to complement Escherichia coli phenylalanine auxotrophic mutants, confirming its functional capacity for L-phenylalanine biosynthesis [13]. The enzyme demonstrates specific substrate requirements and exhibits optimal activity under defined temperature and pH conditions [13].

Metabolic flux analysis demonstrates that phenylpyruvate aminotransferase activity significantly impacts carbon flux distribution through the cytosolic pathway [11]. Downregulation of this enzyme in combination with other pathway components reveals the quantitative contribution of the cytosolic route to overall L-phenylalanine production [11] [13].

Regulatory Mechanisms of Carbon Flux Partitioning

The regulation of carbon flux partitioning between the arogenate and phenylpyruvate pathways involves complex molecular mechanisms that respond to metabolic demands and environmental conditions [1] [12]. These regulatory systems ensure optimal distribution of resources for protein synthesis and secondary metabolite production while maintaining metabolic homeostasis [14] [26].

Transcriptional regulation plays a fundamental role in controlling aromatic amino acid biosynthesis, with multiple transcription factors coordinating the expression of pathway genes [29]. The general amino acid control network, mediated by transcriptional activators, couples gene expression to amino acid availability and cellular metabolic status [29]. This regulatory mechanism ensures that biosynthetic capacity matches cellular demands for aromatic amino acids [29].

Allosteric regulation at the enzyme level provides rapid response mechanisms for controlling carbon flux distribution [15] [27]. Feedback inhibition by end products creates negative feedback loops that prevent overproduction of aromatic amino acids, while allosteric activation can enhance pathway flux when increased production is required [34] [38]. These regulatory mechanisms operate at multiple pathway branch points, creating a sophisticated control network [15].

Table 3: Regulatory Parameters of Key Enzymes in L-Phenylalanine Biosynthesis

EnzymeInhibitorKi (μM)ActivatorKa (μM)Regulatory TypeReference
DAHP synthaseL-phenylalanine50--Feedback inhibition [15]
DAHP synthaseL-tyrosine50--Feedback inhibition [15]
DAHP synthaseL-tryptophan50--Feedback inhibition [15]
Chorismate mutaseL-tyrosine-L-tryptophan-Allosteric [33]
Arogenate dehydrataseL-phenylalanine70--Feedback inhibition [39]
Phenylalanine hydroxylaseL-phenylalanine-L-phenylalanine-Allosteric activation [38]

The evolution of regulatory mechanisms in L-phenylalanine biosynthesis reflects the increasing metabolic complexity that accompanied the emergence of vascular plants [12] [37]. Type-II arogenate dehydratase isoforms evolved reduced feedback inhibition sensitivity, enabling massive production of phenylalanine-derived compounds, particularly lignin [37]. This evolutionary innovation occurred during the transition between nonvascular plants and tracheophytes, coinciding with the development of complex cell wall structures [37].

Metabolic flux analysis reveals that carbon partitioning between pathways responds dynamically to physiological conditions [25] [28]. Under standard growth conditions, the arogenate pathway predominates, but alternative pathway utilization increases when primary pathway capacity becomes limiting [11] [13]. This metabolic flexibility provides robustness to the biosynthetic network and ensures continued L-phenylalanine production under diverse conditions [2] [10].

Phosphorylation-based regulation adds another layer of control to carbon flux partitioning mechanisms [27] [38]. Post-translational modifications can rapidly alter enzyme activity and subcellular localization, providing fine-tuned control over metabolic flux distribution [38]. These regulatory mechanisms integrate with transcriptional and allosteric controls to create a comprehensive regulatory network [27].

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography represents the cornerstone analytical methodology for L-phenylalanine quantification, offering versatility in detection modes and separation protocols. The analytical approach encompasses both ultraviolet and fluorescence detection systems, each presenting distinct advantages for specific analytical requirements.

Ultraviolet and Fluorescence Detection Optimization

The optimization of detection parameters constitutes a critical aspect of L-phenylalanine analysis, particularly given the amino acid's relatively weak inherent fluorescence properties. Ultraviolet detection at 225 nanometers has demonstrated optimal performance for underivatized L-phenylalanine analysis, providing detection limits of approximately 7 micrograms per milliliter [1] [2]. This wavelength selection represents a compromise between sensitivity and baseline stability, as shorter wavelengths approaching 200 nanometers, while offering enhanced response, suffer from increased baseline noise during gradient elution procedures [1].

Fluorescence detection systems exploit the natural aromatic properties of L-phenylalanine, achieving superior sensitivity through excitation at 215 nanometers with emission monitoring at 283 nanometers [3]. This approach has demonstrated inter-batch coefficients of variation ranging from 1.8 to 2.9 percent for phenylalanine concentrations spanning 70 to 1541 micromolar [3]. The fluorimetric detection methodology offers particular advantages for phenylketonuria monitoring applications, where precise quantification at physiological concentration ranges remains paramount.

Advanced fluorescence enhancement techniques have emerged through photoinduced fluorescence protocols employing hydrogen peroxide medium under ultraviolet irradiation. These methodologies demonstrate dramatic fluorescence enhancement of L-phenylalanine through formation of highly fluorescent photoproducts, enabling detection sensitivities approaching the nanomolar range [4]. The photoinduced fluorescence approach presents opportunities for post-column derivatization systems, potentially expanding the analytical range and sensitivity of conventional fluorescence detection.

The selection of appropriate detection wavelengths requires consideration of matrix effects and potential interferents. Wavelengths at 240 nanometers demonstrate selectivity for highly conjugated aromatic amino acids including tryptophan and tyrosine, while limiting detection of L-phenylalanine [1]. Conversely, detection at 225 nanometers provides universal amino acid detection with acceptable baseline stability during gradient elution procedures.

Isocratic versus Gradient Elution Protocols

The selection between isocratic and gradient elution methodologies depends upon analytical objectives, sample complexity, and throughput requirements. Isocratic elution protocols offer advantages in terms of system stability, reproducibility, and operational simplicity, particularly suited for routine L-phenylalanine monitoring applications.

Isocratic systems employing 5 percent acetonitrile in water mobile phase demonstrate effective separation of L-phenylalanine and tyrosine within 9 minutes using base-deactivated C18 stationary phases [3]. The base-deactivated column chemistry enhances peak resolution, particularly between L-phenylalanine and internal standards such as N-methyl-L-phenylalanine, eliminating the requirement for mobile phase modifiers including octylamine [3]. Flow rates of 1.0 milliliter per minute provide optimal balance between analysis time and column efficiency.

Gradient elution protocols demonstrate superior performance for simultaneous multi-amino acid analysis, accommodating the diverse retention characteristics of structurally related compounds. Linear gradient programs initiating with 100 percent phosphate buffer (pH 7.4, 10 millimolar) and progressing to 50 percent acetonitrile over 15 minutes achieve baseline separation of 10 amino acids including L-phenylalanine within 25 minutes [1]. The gradient approach enables analysis of compounds spanning wide polarity ranges while maintaining acceptable peak capacity and resolution.

Specialized gradient protocols have been developed for chiral separations employing ligand-exchange chromatography. Mobile phases containing 20 percent methanol, 8 millimolar L-phenylalanine, and 4 millimolar cupric sulfate at pH 3.2 achieve baseline enantiomeric separation with resolution values of 3.18 within 18 minutes [5]. Column temperature optimization at 20 degrees Celsius enhances chiral recognition through enthalpically controlled separation mechanisms.

The selection of gradient profiles requires consideration of analyte retention behavior and detector response characteristics. Linear gradients provide predictable elution patterns suitable for routine analysis, while convex or concave profiles may offer advantages for specific separation challenges. Multi-segmented gradients incorporating isocratic hold periods enable optimization of critical peak pairs while maintaining overall analysis efficiency.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry represents the reference methodology for accurate L-phenylalanine quantification, providing superior specificity and precision through stable isotope internal standardization. This approach addresses matrix effects and instrument variability through chemical analog compensation, establishing traceability to fundamental measurement units.

Carbon-13 Labeled Internal Standards

The selection and application of carbon-13 labeled internal standards constitutes the foundation of isotope dilution methodology. L-phenylalanine-ring-carbon-13 represents the most widely employed internal standard, incorporating six carbon-13 atoms within the aromatic ring structure [6] [7]. This labeling pattern preserves the chemical behavior of the native compound while providing sufficient mass shift for mass spectrometric discrimination.

L-phenylalanine-ring-carbon-13 demonstrates precursor ion transitions at mass-to-charge ratio 172.2 to 126.2, compared to 166.2 to 120.2 for the unlabeled analyte [6]. The six-dalton mass shift provides adequate separation for high-resolution mass spectrometric analysis while maintaining similar ionization and fragmentation characteristics. Isotopic purity specifications require minimum 98 atom percent carbon-13 enrichment to ensure analytical accuracy and precision.

Alternative labeling strategies employ uniform carbon-13 and nitrogen-15 incorporation, generating L-phenylalanine-carbon-13-nine-nitrogen-15 with mass shift of ten daltons [8]. This approach offers enhanced mass separation for complex matrix applications but requires consideration of potential isotope effects on chemical behavior. The selection of labeling strategy depends upon analytical requirements, matrix complexity, and cost considerations.

The stability and availability of carbon-13 labeled standards influence analytical feasibility and cost. L-phenylalanine-ring-carbon-13 demonstrates excellent stability under standard storage conditions and maintains isotopic integrity throughout analytical procedures. Commercial availability from multiple suppliers ensures consistent supply and competitive pricing for routine applications.

Preparation of isotopically labeled standards requires consideration of purity, concentration, and stability. Stock solutions prepared in appropriate solvents maintain stability for extended periods when stored under controlled conditions. The isotopic standard should be added prior to sample preparation to ensure complete equilibration and compensation for extraction losses.

Multiple Reaction Monitoring Parameters

Multiple Reaction Monitoring parameters require optimization to achieve maximum sensitivity and specificity for L-phenylalanine quantification. The selection of precursor and product ion pairs considers fragmentation efficiency, interference potential, and linear dynamic range requirements.

L-phenylalanine demonstrates characteristic fragmentation patterns producing dominant product ions at mass-to-charge ratio 120.0 through loss of the carboxyl group and amino moiety [6] [7]. The corresponding carbon-13 labeled internal standard generates product ions at mass-to-charge ratio 126.0, maintaining parallel fragmentation behavior essential for isotope dilution accuracy. Collision energy optimization typically requires 15 to 25 electronvolts to achieve maximum product ion abundance while minimizing secondary fragmentation.

Advanced Multiple Reaction Monitoring protocols employ multiple transitions per analyte to enhance specificity and provide confirmation of peak identity. Primary quantification transitions utilize the most abundant product ions, while qualifier transitions monitor secondary fragments to confirm analyte presence and detect potential interferences [7]. The intensity ratios between primary and qualifier transitions provide additional confidence in peak identification.

Resolution requirements depend upon matrix complexity and potential isobaric interferences. High-resolution mass spectrometry platforms achieve superior interference rejection through accurate mass measurement, enabling detection limits approaching 0.003 mole percent enrichment for protein synthesis studies [7]. Triple quadrupole systems provide adequate performance for most clinical applications while offering superior sensitivity and throughput characteristics.

Dwell time optimization balances sensitivity requirements with chromatographic peak definition. Minimum dwell times of 20 milliseconds per transition ensure adequate data point density for accurate integration, while extended dwell times enhance signal-to-noise ratios for low-level determinations. The total cycle time must accommodate chromatographic peak widths to maintain quantitative accuracy.

Immunometric Assay Development

Immunometric assays for L-phenylalanine quantification present unique challenges due to the small molecular size and limited immunogenic potential of amino acids. Innovative approaches addressing these limitations have enabled development of sensitive and specific immunoassays suitable for clinical and research applications.

Hapten Design for Antibody Specificity

The design of effective haptens for L-phenylalanine antibody production requires strategic modification to enhance immunogenicity while preserving recognition specificity. N-Fmoc-L-cysteine modification of the amino group creates a hapten structure suitable for antibody generation while maintaining the essential structural features of L-phenylalanine [9]. This modification strategy introduces additional molecular volume and functional groups necessary for effective immune recognition.

The N-Fmoc-L-cysteine-phenylalanine hapten design incorporates a cysteine residue that provides a sulfhydryl group for subsequent biotin conjugation, enabling dual recognition elements within a single hapten structure [9]. The resulting biotin-linked hapten facilitates semi-sandwich assay architectures through streptavidin-horseradish peroxidase conjugate interactions. This approach circumvents the traditional requirement for matched antibody pairs in sandwich immunoassays.

Hapten conjugation to carrier proteins requires careful optimization to balance immunogenicity with hapten density. Bovine serum albumin conjugation provides multiple attachment sites while maintaining protein stability and immunogenic potential [9]. The conjugation ratio significantly influences antibody specificity, with optimal ratios typically ranging from 10 to 30 hapten molecules per carrier protein molecule.

The electronic properties of hapten modifications influence antibody recognition characteristics. Amide-containing neoepitopes formed during conjugation procedures can compete with target hapten recognition, reducing assay specificity and sensitivity [10]. Optimization of coupling reagent concentrations, particularly 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, minimizes neoepitope formation while maintaining adequate conjugation efficiency.

Conformational considerations in hapten design influence antibody binding characteristics and cross-reactivity patterns. Computational modeling studies demonstrate that hapten conformations significantly impact antibody specificity, with specific three-dimensional arrangements promoting enhanced recognition selectivity [11]. The incorporation of flexible linkers between hapten and carrier can accommodate conformational diversity while preserving binding affinity.

Semi-Sandwich Assay Architectures

Semi-sandwich assay architectures represent an innovative approach to amino acid immunoassays, addressing the limitations imposed by small molecular size while maintaining the sensitivity advantages of sandwich formats. The semi-sandwich design employs pre-derivatized analyte, specific antibody, and labeled detection reagent without requiring a second antibody [9].

The assay protocol involves derivatization of L-phenylalanine with biotin linker conjugate of N-Fmoc-L-cysteine N-hydroxysuccinimide ester, generating a bifunctional recognition element [9]. The derivatized analyte maintains hapten structure for antibody recognition while incorporating biotin functionality for streptavidin-horseradish peroxidase detection. This dual recognition strategy provides specificity enhancement compared to competitive immunoassay formats.

Detection limits achieved through semi-sandwich architectures demonstrate significant improvements over traditional competitive formats, with sensitivities reaching 35 nanomolar (60 attomoles per analysis) [9]. The linear dynamic range extends from 0.1 to 20 micromolar, encompassing physiological and pathological L-phenylalanine concentrations relevant to phenylketonuria monitoring applications.

Optimization of semi-sandwich protocols requires consideration of derivatization efficiency, antibody concentration, and detection reagent specifications. Complete derivatization of L-phenylalanine ensures consistent assay response, while excess derivatization reagent must be removed to prevent interference with antibody binding. Antibody concentrations require optimization to achieve maximum binding capacity while minimizing non-specific interactions.

Quality control parameters for semi-sandwich assays include precision, accuracy, and interference assessment. Intra-day coefficients of variation typically achieve values below 6 percent, while inter-day variation remains below 0.1 percent for optimized protocols [9]. Recovery studies demonstrate acceptable performance ranging from 92.4 to 123.7 percent across the analytical range, confirming method accuracy for biological sample analysis.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline platelets; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38
-1.38 (LogP)
log Kow = -1.38
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

8P946UF12S

Related CAS

30394-07-1

GHS Hazard Statements

Aggregated GHS information provided by 259 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 202 of 259 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 57 of 259 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory.
Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6384-92-5

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Phenylalanine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Last modified: 08-15-2023
Jie Yuan, William U. Fowler, Elizabeth Kimball, Wenyun Lu, Joshua D. Rabinowitz Kinetic flux profiling of nitrogen assimilation in Escherichia coli 10.1038/nchembio816
Geu-Flores et al. Glucosinolate engineering identifies a gamma-glutamyl peptidase Nature Chemical Biology, doi: 10.1038/nchembio.185, published online 31 May 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

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